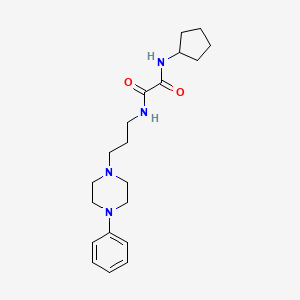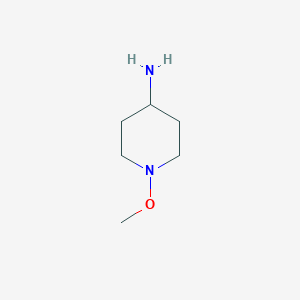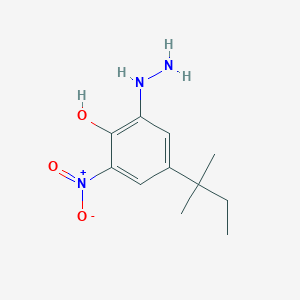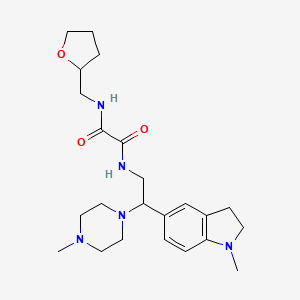![molecular formula C22H22N6O5S B2425860 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-63-8](/img/structure/B2425860.png)
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole derivatives are popular scaffolds in drug design due to their chemical nature and tendency towards prototropic tautomerism . They are important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body . Thiazolo-triazole-5-ones are reported to have low ulcerogenic properties which may be a result of anti-oxidative activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . Theoretical modeling is often used to assign structures of newly synthesized triazole derivatives .Molecular Structure Analysis
The structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The tautomeric behavior of 1,2,4-triazole derivatives is important for studying their chemical reactivity . The influence of the substituents in the triazole ring on tautomeric equilibrium has been elucidated .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, the IR absorption spectra can indicate the presence of certain functional groups , and the melting point can provide information about its purity .Scientific Research Applications
Synthesis and Chemical Properties
- Compounds with structural similarities to (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone have been synthesized for various scientific studies. For instance, Abdelhamid, Shokry, and Tawfiek (2012) synthesized naphtho[2,1-b]furan-2-yl)methanone derivatives as part of heterocyclic chemistry research, highlighting the diverse synthetic routes and potential chemical transformations of similar compounds (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial Activities
- Research by Bektaş et al. (2007) and others have demonstrated that derivatives of 1,2,4-triazole, which share a similar molecular structure, possess antimicrobial properties. These studies emphasize the potential use of these compounds in combating various microorganisms (Bektaş et al., 2007).
Antibacterial Properties
- Nagaraj, Srinivas, and Rao (2018) synthesized and evaluated a series of novel triazole analogues of piperazine for their antibacterial activity. Their work contributes to understanding the potential antibacterial applications of similar compounds (Nagaraj, Srinivas, & Rao, 2018).
Corrosion Inhibition
- Studies by Singaravelu, Bhadusha, and Dharmalingam (2022) on similar compounds have highlighted their use as corrosion inhibitors for mild steel in acidic mediums. This research shows the potential application of such compounds in industrial settings for corrosion protection (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antidepressant and Antianxiety Activities
- Kumar et al. (2017) explored the antidepressant and antianxiety activities of novel derivatives of piperazine, which is structurally related to the compound . Their findings contribute to the understanding of the potential use of these compounds in pharmaceutical applications for mental health disorders (Kumar et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent analgesic and anti-inflammatory activities . They are known to non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.
Mode of Action
Based on the structural similarity to thiazolo[3,2-b][1,2,4]triazole derivatives, it can be inferred that the compound may interact with its targets (cox1 and cox2) to inhibit their activity, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation and pain. By inhibiting COX1 and COX2, it may block the synthesis of prostaglandins, which are key mediators of inflammation and pain . The downstream effects of this inhibition could include a reduction in inflammation and pain symptoms.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential analgesic and anti-inflammatory activities . At a molecular level, this could involve the inhibition of prostaglandin synthesis. At a cellular level, it could result in decreased inflammatory response.
Future Directions
properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S/c1-2-17-23-22-27(24-17)21(30)19(34-22)18(14-5-7-15(8-6-14)28(31)32)25-9-11-26(12-10-25)20(29)16-4-3-13-33-16/h3-8,13,18,30H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRQYUBNMQUBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)

![3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425792.png)
![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2425795.png)


![Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2425799.png)